molecular formula C13H14ClN3O B6630853 2-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile

2-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile

Cat. No.: B6630853
M. Wt: 263.72 g/mol
InChI Key: UPIARRWEWDORGB-UHFFFAOYSA-N
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Description

2-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile is a chemical compound with the molecular formula C13H14ClN3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a piperazine ring substituted with a chloroacetyl group and a benzonitrile moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile typically involves the reaction of piperazine with chloroacetyl chloride, followed by the introduction of a benzonitrile group. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to facilitate the reaction. The process can be summarized as follows:

    Step 1: Reaction of piperazine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 4-(2-chloroacetyl)piperazine.

    Step 2: Coupling of 4-(2-chloroacetyl)piperazine with benzonitrile under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The chloroacetyl group can be hydrolyzed to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or amines can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biological pathways and processes, making the compound valuable for studying enzyme mechanisms and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-Methoxyphenyl)piperazin-1-yl)benzonitrile
  • 2-(4-(2-Chlorophenyl)piperazin-1-yl)benzonitrile
  • 2-(4-(2-Fluoroacetyl)piperazin-1-yl)benzonitrile

Uniqueness

2-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroacetyl group allows for selective reactions and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-9-13(18)17-7-5-16(6-8-17)12-4-2-1-3-11(12)10-15/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIARRWEWDORGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2C#N)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 17A is prepared according to the same procedure as that for 12A, using the following reactants: chloroacetyl chloride (670 μl, 8.4 mmol), 1-(2-cyanophenyl)piperazine (1.32 g, 7 mmol), calcium carbonate (2.1 g, 21 mmol), methyl ethyl ketone (30 ml).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
670 μL
Type
reactant
Reaction Step Two
Quantity
1.32 g
Type
reactant
Reaction Step Three
Quantity
2.1 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

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